(6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
(6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications .
Chemical Reactions Analysis
Types of Reactions
(6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
Chemistry
In chemistry, (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a precursor for the development of pharmaceutical agents. Its derivatives have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, the compound is used in the production of specialty chemicals and polymers. Its ability to form stable complexes makes it valuable in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: Similar structure but lacks the chloro substituent.
(6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: Contains a thiazole ring instead of a chloro group.
Uniqueness
The presence of the chloro substituent in (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid enhances its reactivity and potential biological activity compared to its analogs. This unique feature allows for the development of derivatives with improved pharmacological properties .
Properties
IUPAC Name |
2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-6-11(16)13(5-10(14)15)8-4-7(12)2-3-9(8)17-6/h2-4,6H,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBQNLJMSDHRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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